molecular formula C12H13N3O B1393220 {2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine CAS No. 1283108-51-9

{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine

Cat. No.: B1393220
CAS No.: 1283108-51-9
M. Wt: 215.25 g/mol
InChI Key: KTVHLBLXUXKCAA-UHFFFAOYSA-N
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Description

{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine is a chemical compound with the molecular formula C12H13N3O and a molecular weight of 215.25 g/mol. This compound features a pyridazine ring substituted with a phenyl group and an ethylamine side chain, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine typically involves the reaction of 6-phenylpyridazine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of the reduced amine or alcohol derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of {2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A parent compound with a similar pyridazine ring structure.

    Pyridazinone: A derivative with an additional oxygen atom in the ring.

    Phenylpyridazine: A compound with a phenyl group attached to the pyridazine ring.

Uniqueness

{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and an ethylamine side chain makes it a valuable compound for various applications .

Biological Activity

The compound {2-[(6-phenylpyridazin-3-yl)oxy]ethyl}amine, a derivative of pyridazine, is gaining attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridazine Core : The initial step involves the synthesis of 6-phenylpyridazin-3-ol through cyclization reactions.
  • Etherification : The pyridazine intermediate is then reacted with 2-bromoethyl alcohol to form the ether linkage.
  • Final Coupling : The resulting compound is coupled with amines to yield the target structure.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : It has been studied for its potential as an inhibitor of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. Inhibitory assays showed promising results, with IC50 values indicating significant activity against these enzymes .
CompoundEnzyme TargetIC50 (μM)
5hα-amylase16.4 ± 0.1
5cα-glucosidase15.2 ± 0.3

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding Interactions : The compound may interact with specific active sites on enzymes, leading to inhibition. Molecular docking studies reveal significant binding energies, suggesting strong interactions with target proteins .

Case Studies and Research Findings

  • α-Amylase and α-Glucosidase Inhibition : A study demonstrated that this compound derivatives showed substantial inhibition of both α-amylase and α-glucosidase, making them potential candidates for managing diabetes .
  • Neuroprotective Effects : Another study highlighted the neuroprotective potential of pyridazine derivatives in models of neurodegenerative diseases, suggesting that modifications to the pyridazine structure could enhance brain permeability and therapeutic efficacy .

Structure–Activity Relationship (SAR)

The SAR studies indicate that the presence and position of substituents on the pyridazine ring significantly affect biological activity. For instance, halogen substitutions have been shown to enhance enzyme inhibitory effects by improving binding interactions with active sites .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for {2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine, and how can purity be ensured?

  • Methodology : The synthesis typically involves coupling pyridazine derivatives with phenoxyethylamine precursors. Key steps include:

  • Etherification : Reacting 6-chloropyridazine with 2-hydroxyethylamine under reflux in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Yield Optimization : Catalytic amounts of potassium carbonate or cesium fluoride improve nucleophilic substitution efficiency .

Q. How can the molecular structure of this compound be validated experimentally?

  • Techniques :

  • X-ray Crystallography : Single-crystal diffraction (using SHELX software for refinement) confirms bond angles, torsion angles, and packing motifs .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (in CDCl₃ or DMSO-d₆) verify proton environments (e.g., NH₂ at δ 2.8–3.2 ppm, pyridazine aromatic protons at δ 7.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ ion at m/z calculated for C₁₂H₁₂N₃O).

Q. What are the primary biological targets hypothesized for this compound?

  • Mechanistic Insights :

  • Enzyme Inhibition : Pyridazine derivatives often target kinases (e.g., cyclin-dependent kinases) or phosphodiesterases due to their planar aromatic structure and hydrogen-bonding capability .
  • Receptor Modulation : The ethylamine side chain may interact with G-protein-coupled receptors (GPCRs), such as serotonin or dopamine receptors, via salt bridge formation .
    • Experimental Validation : Use radioligand binding assays or enzymatic inhibition studies (IC₅₀ determination) to identify specific targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Approach :

  • Core Modifications : Introduce substituents (e.g., halogens, methyl groups) at the pyridazine C-4 position to enhance lipophilicity and target affinity .
  • Side Chain Variations : Replace the ethylamine group with bulkier amines (e.g., piperazine) or introduce chiral centers to assess stereochemical effects .
  • In Silico Screening : Perform molecular docking (AutoDock Vina) against protein databases (PDB IDs: e.g., 3QAP for kinase targets) to predict binding modes .
    • Data Analysis : Compare IC₅₀ values and ligand efficiency metrics (e.g., Lipinski’s rules) across analogs .

Q. How can contradictory data on synthetic yields or bioactivity be resolved?

  • Troubleshooting :

  • Reaction Conditions : Varying solvents (DMF vs. acetonitrile) or bases (K₂CO₃ vs. DBU) may explain yield discrepancies .
  • Biological Variability : Replicate assays using standardized cell lines (e.g., HEK293 for GPCRs) and control for batch-to-batch compound purity via HPLC (≥95% purity threshold) .
    • Case Study : If one study reports nM-level kinase inhibition while another shows no activity, verify assay conditions (ATP concentration, incubation time) and compound stability in buffer .

Q. What computational strategies predict metabolic stability and toxicity?

  • Tools :

  • ADMET Prediction : Use SwissADME or ADMETlab to estimate hepatic clearance, CYP450 inhibition, and hERG channel liability .
  • Metabolite Identification : Run in silico metabolism simulations (e.g., GLORYx) to predict phase I/II modifications, such as N-oxidation or glucuronidation .
    • Validation : Cross-reference predictions with in vitro microsomal stability assays (human liver microsomes, LC-MS analysis) .

Properties

IUPAC Name

2-(6-phenylpyridazin-3-yl)oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c13-8-9-16-12-7-6-11(14-15-12)10-4-2-1-3-5-10/h1-7H,8-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVHLBLXUXKCAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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